diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine
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Overview
Description
Diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a sulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonamide derivative, followed by the introduction of the hydroxy and methoxyphenyl groups under controlled reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and alcohols, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamido group may produce an amine.
Scientific Research Applications
Diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamido groups can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **Diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]ethyl})amine
- **Diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]butyl})amine
Uniqueness
Diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(diethylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4S/c1-5-22(6-2)15-19(24)16-23(18-9-11-20(27-4)12-10-18)28(25,26)21-13-7-17(3)8-14-21/h7-14,19,24H,5-6,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPCJXYEEPCQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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